molecular formula C18H21NO6S B1330979 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid CAS No. 332052-67-2

3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1330979
CAS No.: 332052-67-2
M. Wt: 379.4 g/mol
InChI Key: JBDRPXUSKDZWCL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid, more commonly known as DMPP, is a synthetic organic acid used in a variety of scientific research applications. It is a versatile compound that can be used to study the effects of various biochemical and physiological processes. DMPP has been used in laboratory experiments to study the effects of various drugs, hormones, and other compounds on cells and organisms. It has been used to study the mechanism of action of various compounds and to determine the advantages and limitations of laboratory experiments.

Scientific Research Applications

1. Reaction with Hydrogen Sulfide and Acids

A study by Klimenko et al. (1986) explored the reaction of a compound similar to 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid with hydrogen sulfide and acids. This reaction yielded an unusual intramolecular rearrangement product, highlighting the potential for synthesizing unique molecular structures with this compound (Klimenko et al., 1986).

2. Asymmetric Hydrogenation Studies

O'reilly et al. (1990) conducted studies on optically pure derivatives of a compound similar to this compound. The research focused on asymmetric hydrogenation, a crucial process in the synthesis of enantiomerically pure pharmaceuticals (O'reilly et al., 1990).

3. Potential GABA B Receptor Antagonists

Abbenante et al. (1997) synthesized derivatives of this compound, focusing on their potential as GABA B receptor antagonists. Such compounds could have implications in neurological and psychiatric disorders (Abbenante et al., 1997).

4. Acid Cyclization of Amino-Substituted Heterocycles

Zinchenko et al. (2009) investigated the reaction of amino-substituted heterocycles, similar to the chemical , with carbonyl compounds and nitrous acid. This study is significant in the synthesis of complex heterocyclic compounds, which are common in pharmaceutical chemistry (Zinchenko et al., 2009).

5. Synthesis of Enantiomerically Pure 2-Amino-3-phenyl-1-cyclopropane-phosphonic Acid

Midura and Mikołajczyk (2002) described the synthesis of enantiomerically pure 2-amino-3-phenyl-1-cyclopropane-phosphonic acid using a compound similar to this compound. This research contributes to the development of novel GABA B antagonists (Midura & Mikołajczyk, 2002).

6. Synthesis of Novel Substituted 1,5-Benzothiazepines

Chhakra et al. (2019) focused on synthesizing novel substituted 1,5-benzothiazepines incorporating a sulfonyl group, akin to the sulfonyl group in this compound. Such research is valuable in the synthesis of compounds with potential therapeutic applications (Chhakra et al., 2019).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-12-4-7-14(8-5-12)26(22,23)19-15(11-18(20)21)13-6-9-16(24-2)17(10-13)25-3/h4-10,15,19H,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDRPXUSKDZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153701
Record name 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332052-67-2
Record name 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332052-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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